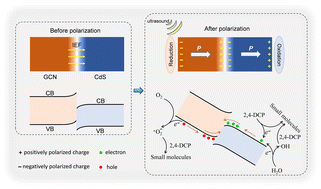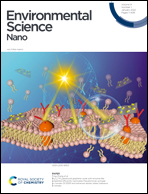Piezocatalytic degradation of 2,4-dichlorophenol in a water environment by a g-C3N4/CdS heterojunction catalyst: interfacial electric field boosting mechanism†
Environmental Science: Nano Pub Date: 2023-10-19 DOI: 10.1039/D3EN00563A
Abstract
Graphitic carbon nitride (GCN) has been explored as a potential piezocatalyst to degrade environmental contaminants through harvesting mechanical energy. However, the low crystalline level and its uniplanar hydrogen bond induce poor charge transport ability, and therefore drastically suppress the piezocatalytic performance. Herein, a GCN/CdS composited catalyst was constructed by the in situ growth of CdS nanoparticles on the GCN surface. Due to the difference in Fermi levels, an S-scheme heterojunction was formed, and the interfacial electric field (IEF) could efficiently promote the charge transfer ability, which was demonstrated by its enhanced piezo-current response and reduced electrochemical resistance. The ultrasound-induced opposite polarization potentials on the GCN and CdS surfaces triggered redox reactions, and the produced electron and hole were driven by the IEF at the interface to quench with each other to maintain the piezoelectric potentials. Using 2,4-dichlorophenol (2,4-DCP) as a model pollutant, the S-scheme heterojunction showed much higher piezocatalytic activity than the individual GCN and CdS. The apparent rate constant of GCN/CdS with the optimized mass ratio (50 : 50) was 3.6 and 2.9 times higher than those of GCN and CdS, respectively. Furthermore, the effect of pH value, 2,4-DCP concentration and cycling number on the piezocatalytic behavior of GCN/CdS was systematically investigated. The degradation pathway of the pollutants during piezocatalysis was revealed by LC-MS study. Finally, by determining the band structure and detecting the produced ROSs, a possible mechanism is proposed to clarify the piezocatalytic process.


Recommended Literature
- [1] Au-catalyzed cascade addition/cyclization/H-transfer reactions of 3-(1-alkynyl)chromones to construct 4H-Furo[3,2-c]pyrans scaffold†
- [2] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [3] Unprecedented optically induced long-lived intramolecular electron transfer in cobalt–dioxolene complexes†
- [4] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [5] Alkene hydroboration with pinacolborane catalysed by lithium diisobutyl-tert-butoxyaluminum hydride†
- [6] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [7] Cold condensation of dust in the ISM
- [8] First TMG Award
- [9] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [10] Correction: Furin-instructed molecular self-assembly actuates endoplasmic reticulum stress-mediated apoptosis for cancer therapy

Journal Name:Environmental Science: Nano
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 16187-03-4
-
CAS no.: 1076-07-9









